Magnesium dehydrocholate

Beschreibung

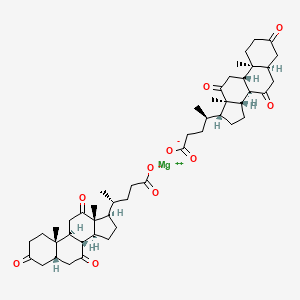

Magnesium dehydrocholate is the magnesium salt of dehydrocholic acid (C₂₄H₃₄O₅), a synthetic bile acid derivative classified as a triketocholanic acid. It functions as a choleretic agent, stimulating bile production and flow . Unlike natural bile acids, dehydrocholic acid lacks hydroxyl groups at positions 3, 7, and 12, rendering it resistant to conjugation and enhancing its stability in systemic circulation. Magnesium dehydrocholate is used clinically to promote biliary excretion and manage cholestasis, leveraging the magnesium ion's role in modulating hepatic and intestinal functions .

Eigenschaften

CAS-Nummer |

7786-84-7 |

|---|---|

Molekularformel |

C48H66MgO10 |

Molekulargewicht |

827.3 g/mol |

IUPAC-Name |

magnesium;(4R)-4-[(5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3,7,12-trioxo-1,2,4,5,6,8,9,11,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoate |

InChI |

InChI=1S/2C24H34O5.Mg/c2*1-13(4-7-21(28)29)16-5-6-17-22-18(12-20(27)24(16,17)3)23(2)9-8-15(25)10-14(23)11-19(22)26;/h2*13-14,16-18,22H,4-12H2,1-3H3,(H,28,29);/q;;+2/p-2/t2*13-,14+,16-,17+,18+,22+,23+,24-;/m11./s1 |

InChI-Schlüssel |

JKWGGYRLJAHBMT-IOTIMKOBSA-L |

Isomerische SMILES |

C[C@H](CCC(=O)[O-])[C@H]1CC[C@@H]2[C@@]1(C(=O)C[C@H]3[C@H]2C(=O)C[C@H]4[C@@]3(CCC(=O)C4)C)C.C[C@H](CCC(=O)[O-])[C@H]1CC[C@@H]2[C@@]1(C(=O)C[C@H]3[C@H]2C(=O)C[C@H]4[C@@]3(CCC(=O)C4)C)C.[Mg+2] |

Kanonische SMILES |

CC(CCC(=O)[O-])C1CCC2C1(C(=O)CC3C2C(=O)CC4C3(CCC(=O)C4)C)C.CC(CCC(=O)[O-])C1CCC2C1(C(=O)CC3C2C(=O)CC4C3(CCC(=O)C4)C)C.[Mg+2] |

Verwandte CAS-Nummern |

81-23-2 (Parent) |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesis of Dehydrocholic Acid Derivatives

The initial step involves converting cholic acid or its derivatives into dehydrocholic acid, often through dehydration or oxidation processes. Common methods include:

Oxidative Dehydration of Cholic Acid

This involves oxidation of hydroxyl groups followed by dehydration to form the dehydro derivative. Oxidizing agents such as pyridinium chlorochromate (PCC) or chromium-based reagents are employed to selectively oxidize hydroxyl groups, followed by dehydration under controlled conditions to introduce the double bond at specific positions in the steroid nucleus.Selective Esterification and Functional Group Modification

Esterification of hydroxyl groups at positions 3 and 7 is performed to protect these sites during subsequent reactions. This is typically achieved using acyl chlorides or anhydrides under basic conditions, such as pyridine or triethylamine, to obtain esters like acetates or propionates.Alkylation or Halogenation for Side Chain Modification

To facilitate the formation of the dehydrocholic framework, side chain modifications such as halogenation or methylation may be performed, enabling subsequent elimination or substitution reactions to generate the dehydro structure.

Formation of the Magnesium Salt

Once the dehydrocholic acid derivative is prepared, magnesium salt formation involves:

Salt Formation via Neutralization

The free acid derivative is reacted with magnesium oxide (MgO), magnesium hydroxide (Mg(OH)₂), or magnesium carbonate (MgCO₃). These basic magnesium compounds facilitate the formation of magnesium salts through neutralization, often under reflux or in suitable solvents.Reaction Conditions and Solvent Choice

The reaction is typically conducted in polar aprotic solvents such as ethanol, methanol, or water, depending on the solubility of reactants. Elevated temperatures (around 60–100°C) are employed to drive the reaction to completion.Isolation and Purification

The magnesium dehydrocholate is isolated via filtration, followed by purification through recrystallization or chromatography to obtain a high-purity compound suitable for pharmaceutical or research applications.

Representative Data Table of Preparation Methods

| Step | Method | Reagents | Solvent | Conditions | Remarks |

|---|---|---|---|---|---|

| 1 | Oxidative dehydration of cholic acid | Pyridinium chlorochromate (PCC), acetic acid | Acetone | Reflux, controlled oxidation | Introduces double bond at specific position |

| 2 | Esterification of hydroxyl groups | Acyl chlorides or anhydrides | Pyridine or triethylamine | Room temperature to 60°C | Protects hydroxyl groups during modifications |

| 3 | Side chain modification | Halogenation or methylation reagents | Dichloromethane or ethanol | Reflux or room temperature | Facilitates subsequent elimination reactions |

| 4 | Magnesium salt formation | MgO, Mg(OH)₂, MgCO₃ | Water or alcohol | Reflux or stirring at elevated temperature | Produces magnesium dehydrocholate |

Final Remarks

The synthesis of magnesium dehydrocholate is a multi-step process requiring careful control over reaction conditions and functional group transformations. The methodologies outlined above are supported by recent literature on steroid modification and salt formation techniques, emphasizing the importance of selectivity and purity in pharmaceutical compound synthesis.

Analyse Chemischer Reaktionen

Structural Characteristics and Dissociation

Molecular formula : Mg(C₂₄H₃₃O₅)₂

Molecular weight : 827.34 g/mol

Key functional groups : Three ketone groups (C=O) and a carboxylate anion (COO⁻) per dehydrocholate ion .

In aqueous solutions, magnesium dehydrocholate dissociates into:

The dehydrocholate anion retains its triketo structure, which influences its reactivity .

Acidification

In acidic environments (e.g., HCl), the carboxylate group may protonate:

This regenerates dehydrocholic acid, which is sparingly soluble in water .

Alkaline Conditions

In basic solutions (e.g., NaOH), magnesium ions may precipitate as magnesium hydroxide:

The dehydrocholate anion remains stable under mild alkaline conditions .

Thermal Stability

Decomposition occurs at elevated temperatures (>200°C):

-

Primary products : Magnesium oxide (MgO), carbon dioxide (CO₂), and water (H₂O).

-

Secondary products : Charred organic residues from the dehydrocholate backbone .

Biological Interactions

While not strictly chemical reactions, magnesium dehydrocholate’s physiological effects involve:

-

Choleresis : Enhances bile flow by osmotic activity, increasing water and electrolyte secretion .

-

Lipid modulation : Reduces biliary phospholipid and cholesterol secretion due to disrupted micelle formation .

Comparative Reactivity of Magnesium Salts

Wissenschaftliche Forschungsanwendungen

Magnesium dehydrocholate is a compound that has been studied for various applications, including its potential role in comprehensive rehabilitation programs . Dehydrocholic acid, a synthetic bile acid, is related to the naturally occurring cholic acid but has different pharmacological properties . Magnesium, when combined with dehydrocholic acid or other substances, serves various therapeutic purposes .

General Information on Magnesium

Magnesium plays many essential roles in the human body, and adequate intake can help prevent chronic ailments such as heart disease and diabetes . In dietary supplements, over-the-counter products, and pharmaceutical preparations, magnesium is combined with another substance such as a salt or acid, and has specific therapeutic uses . The chloride, gluconate, lactate, and sulfate forms are clinically used to treat magnesium deficiency .

Magnesium and Inflammation

Oral magnesium supplementation may have a potential anti-inflammatory role . In a clinical study, COPD patients who were given 300 mg/day of magnesium citrate showed significantly lower C-reactive protein (CRP) values after six months . Magnesium also reduces markers for systemic inflammation and endothelial dysfunction, including C-reactive protein .

Magnesium and Bone Health

A systematic review indicates that a higher magnesium intake may support an increase in hip and femoral neck BMD . Meta-analysis of four studies showed a significant positive association between magnesium intake and hip BMD .

Wirkmechanismus

Magnesium dehydrocholate exerts its effects by stimulating the production and flow of bile in the liver and gallbladder. The compound interacts with bile acid receptors and transporters, enhancing the secretion of bile acids and improving digestion. The molecular targets include bile acid receptors such as FXR (farnesoid X receptor) and transporters like ASBT (apical sodium-dependent bile acid transporter).

Vergleich Mit ähnlichen Verbindungen

Choleretic Efficacy and Mechanisms

Table 1: Choleretic Effects of Dehydrocholic Acid Salts and Analogues

- Key Findings: Sodium dehydrocholate induces a higher bile flow than sodium cholate due to its non-conjugable structure, which increases osmotic activity in bile ducts . Unlike iridoid compounds (e.g., genipin), sodium dehydrocholate’s choleretic effect correlates with increased bile acid excretion, suggesting a bile acid-dependent mechanism . Magnesium dehydrocholate likely shares sodium dehydrocholate’s osmotic effects but may differ in ion-specific interactions (e.g., magnesium’s role in enzyme cofactors) .

Physicochemical Properties

Table 2: Physicochemical Comparison

*Inferred from sodium dehydrocholate and magnesium salt trends.

Biologische Aktivität

Magnesium dehydrocholate is a compound derived from dehydrocholic acid, which is a bile acid that plays a significant role in digestion and absorption of fats. This article explores the biological activity of magnesium dehydrocholate, focusing on its biochemical roles, pharmacological effects, and potential therapeutic applications.

1. Chemical Structure and Properties

Magnesium dehydrocholate is a salt formed from dehydrocholic acid and magnesium. It exhibits amphiphilic properties, which are essential for its biological functions, particularly in lipid metabolism and bile formation.

The primary mechanism of action for magnesium dehydrocholate involves its role in enhancing bile secretion (choleresis). This is achieved through the following pathways:

- Bile Acid Secretion : Magnesium dehydrocholate has been shown to induce choleresis, which increases the secretion of bile acids from the liver. This process is crucial for the emulsification and absorption of dietary fats .

- Enhancement of Lipid Absorption : By improving micelle formation, magnesium dehydrocholate facilitates the absorption of lipids in the intestine .

3.1 Enzymatic Cofactor Role

Magnesium ions are vital as cofactors for over 600 enzymes in the body. Magnesium dehydrocholate can enhance these enzymatic activities by providing an adequate magnesium source, which is essential for metabolic reactions involving ATP and other phosphometabolites .

3.2 Anti-inflammatory Effects

Research indicates that magnesium supplementation can reduce systemic inflammation markers such as C-reactive protein (CRP) and interleukin-6 (IL-6). Magnesium dehydrocholate may contribute to these effects through its influence on magnesium levels in the body, thus potentially mitigating inflammation .

4.1 Clinical Applications

Magnesium dehydrocholate has been investigated for its therapeutic potential in various conditions:

- Digestive Disorders : It is used to alleviate symptoms associated with biliary insufficiency and improve bile flow in patients with cholestasis.

- Cholesterol Management : Studies suggest that it may help lower cholesterol levels by enhancing bile acid secretion and promoting fat digestion .

4.2 Case Studies

- A clinical trial involving patients with recurrent acute cholangitis demonstrated that administration of magnesium dehydrocholate at a dosage of 250 mg three times daily improved bile flow and reduced symptoms of nausea and diarrhea .

- Another study reported that patients receiving magnesium supplementation showed lower inflammatory markers compared to control groups, indicating a potential role in managing inflammatory conditions .

5. Research Findings

Several studies have provided insights into the biological activity of magnesium dehydrocholate:

6. Conclusion

Magnesium dehydrocholate demonstrates significant biological activity through its roles in enhancing bile secretion, acting as an enzymatic cofactor, and potentially reducing inflammation. Further research is warranted to explore its full therapeutic potential and mechanisms of action.

This compound's multifaceted effects on metabolism and inflammation highlight its importance in both clinical settings and nutritional science. Continued investigation into its pharmacological properties may lead to new applications in treating digestive disorders and managing systemic inflammation.

Q & A

Basic Research Questions

Q. What experimental models and parameters are standard for evaluating the choleretic efficacy of magnesium dehydrocholate?

- Methodological Answer : Use bile fistula rat models to measure bile flow rates and biliary electrolyte concentrations (e.g., Na⁺, Cl⁻, HCO₃⁻) over timed intervals post-administration. Include control groups treated with physiological saline and comparative choleretics like sodium cholate. Monitor bile acid excretion rates and calculate regression lines to quantify dose-response relationships (e.g., linear equations: for sodium dehydrocholate) . Quality control of test solutions should adhere to pharmacopeial standards, including pH (9–11), purity (>95%), and bacterial endotoxin limits .

Q. How should researchers prepare magnesium dehydrocholate solutions for in vivo studies to ensure stability and reproducibility?

- Methodological Answer : Dissolve purified magnesium dehydrocholate in sodium hydroxide solution under inert conditions to prevent oxidation. Verify pH stability (target 9–11) using spectrophotometric or potentiometric methods. Conduct accelerated degradation studies under light and temperature stress to identify optimal storage conditions (e.g., sealed amber vials at 2–8°C) .

Advanced Research Questions

Q. How can contradictory findings on bile acid concentration changes induced by magnesium dehydrocholate versus other choleretics be resolved?

- Methodological Answer : Design comparative studies analyzing both bile acid-dependent and independent pathways. For example, sodium dehydrocholate increases bile acid excretion and Cl⁻/HCO₃⁻ concentrations, while iridoid compounds (e.g., genipin) reduce bile acids but elevate cation-anion gaps . Use parallel regression analysis to distinguish osmotic vs. secretory mechanisms. Slope differences in bile flow–bile acid excretion plots (e.g., 16 μL/μmol for controls vs. 13–17 μL/μmol for test groups) can clarify mechanistic divergence .

Q. What statistical models are recommended for analyzing dose-dependent choleretic effects of magnesium dehydrocholate?

- Methodological Answer : Apply linear regression models to correlate bile flow rates with administered doses. For instance, the equation (r = 0.951) for sodium dehydrocholate quantifies its potency relative to sodium cholate () . Use ANOVA to compare slopes between treatment groups, ensuring significance thresholds (e.g., ) to validate osmotic contributions .

Q. How do electrolyte dynamics (e.g., Na⁺, Cl⁻) and cation-anion gaps inform the choleretic mechanism of magnesium dehydrocholate?

- Methodological Answer : Perform ion-selective electrode measurements on bile samples collected at 30-minute intervals. Sodium dehydrocholate reduces Cl⁻ by 15–20% and weakly decreases HCO₃⁻, while sodium cholate elevates Na⁺ by 25–30% . Calculate cation-anion gaps to identify unaccounted anions (e.g., organic solutes) driving bile acid-independent flow. These gaps correlate with choleretic intensity and osmotic activity .

Methodological Design & Validation

Q. What protocols ensure rigor in replicating historical data on magnesium dehydrocholate’s choleretic potency?

- Methodological Answer : Standardize animal models (e.g., male Sprague-Dawley rats, 200–250 g) and cannulation techniques to minimize variability. Validate findings against historical controls (e.g., sodium dehydrocholate’s choleretic effect being twice as potent as sodium cholate at 50 mg/kg, i.v.) . Use crossover designs to account for inter-subject variability and include sham-operated controls .

Q. How can researchers differentiate osmotic vs. secretory contributions to bile flow in magnesium dehydrocholate studies?

- Methodological Answer : Measure bile flow and bile acid excretion rates simultaneously. Plotting these variables (e.g., -axis: flow rate, -axis: bile acid excretion) generates regression lines where slopes reflect osmotic efficiency (μL/μmol). A significant upward shift in slopes (e.g., from 15.86 to 19.91 for sodium dehydrocholate) indicates enhanced secretory activity independent of bile acids .

Data Interpretation & Reporting

Q. What frameworks are advised for contextualizing magnesium dehydrocholate’s effects within broader choleretic mechanisms?

- Methodological Answer : Integrate findings with bile acid transporter assays (e.g., BSEP, NTCP) and molecular dynamics simulations to map solute transport pathways. Reference pharmacological classifications (e.g., bile acid-dependent vs. independent choleretics) and highlight sodium dehydrocholate’s dual impact on bile flow and electrolyte balance .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.